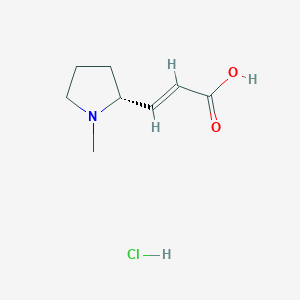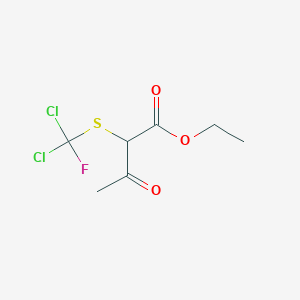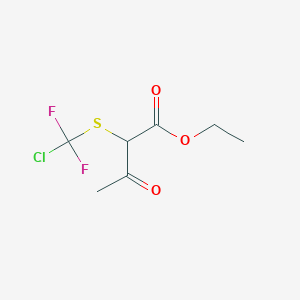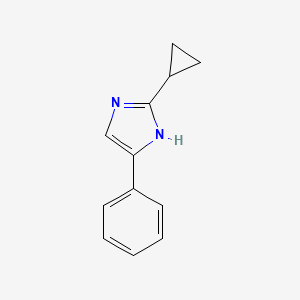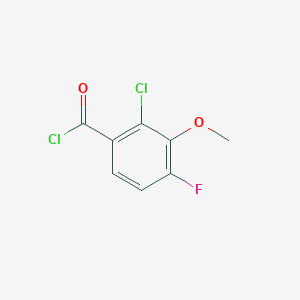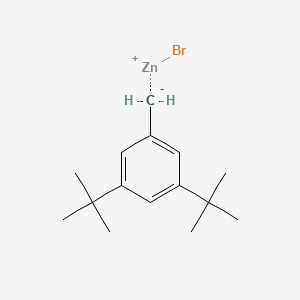![molecular formula C8H11Cl2FO4S B6296889 diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate CAS No. 119454-06-7](/img/structure/B6296889.png)
diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate is an organosulfur compound characterized by the presence of dichloro(fluoro)methyl and sulfanyl groups attached to a propanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate typically involves the reaction of diethyl malonate with dichloro(fluoro)methyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent, such as tetrahydrofuran or dimethylformamide, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These processes often utilize microreactors to ensure precise control over reaction parameters, such as temperature, pressure, and residence time. The use of microreactors also minimizes the formation of by-products and reduces the overall environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or thioethers, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro(fluoro)methyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents such as diethyl ether or tetrahydrofuran.
Substitution: Nucleophiles like amines, alcohols, or thiols; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichloro(fluoro)methyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate can be compared with other similar compounds, such as:
Diethyl 2-[dichloro(methyl)sulfanyl]propanedioate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Diethyl 2-[chloro(fluoro)methyl]sulfanylpropanedioate: Contains only one chlorine atom, which may affect its chemical properties and applications.
Diethyl 2-[fluoro(methyl)sulfanyl]propanedioate:
Propiedades
IUPAC Name |
diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2FO4S/c1-3-14-6(12)5(7(13)15-4-2)16-8(9,10)11/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEDWXRZOOZBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)SC(F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
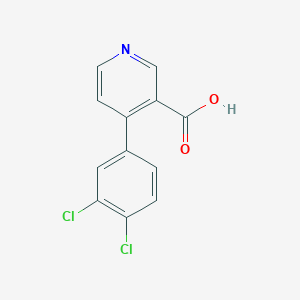
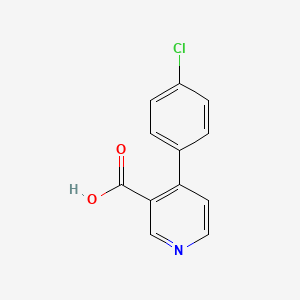




![2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate](/img/structure/B6296871.png)
